Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402931
InChI: InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C13H10F4N2O2
Molecular Weight: 302.22 g/mol

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16402931

Molecular Formula: C13H10F4N2O2

Molecular Weight: 302.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C13H10F4N2O2
Molecular Weight 302.22 g/mol
IUPAC Name methyl 1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3
Standard InChI Key ZZRRNPBJCYFSEQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₀F₄N₂O₂, with a molecular weight of 326.23 g/mol. Its structure comprises a pyrazole core substituted at the 1-position with a 2-fluorobenzyl group, at the 5-position with a trifluoromethyl group, and at the 3-position with a methyl ester . The SMILES notation (COC(=O)C1=NNC(=C1C(F)(F)F)Cc2c(F)cccc2) and InChIKey (UCKDGWZKTSPBOO-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic representation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₀F₄N₂O₂
Molecular Weight326.23 g/mol
CAS Registry Number6833-82-5
SMILESCOC(=O)C1=NNC(=C1C(F)(F)F)...

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar pyrazole ring with bond lengths and angles consistent with aromatic heterocycles. The trifluoromethyl group adopts a trigonal pyramidal geometry, while the 2-fluorobenzyl substituent introduces steric bulk, influencing packing in the solid state . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals: a singlet for the methyl ester (δ ~3.9 ppm in ¹H NMR), a quartet for the benzyl methylene (δ ~5.2 ppm), and distinct ¹⁹F NMR resonances for the aromatic fluorine (δ ~-110 ppm) and trifluoromethyl groups (δ ~-60 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

  • Trifluoromethylation: Introduction of the -CF₃ group via Ullmann coupling or radical trifluoromethylation using reagents like trifluoromethyl iodide.

  • Benzylation: Alkylation of the pyrazole nitrogen with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationEthyl acetoacetate, NH₂NH₂·HCl78
TrifluoromethylationCF₃I, CuI, DMF, 80°C65
Benzylation2-Fluorobenzyl Br, K₂CO₃, DCM82
EsterificationCH₃I, NaH, THF90

Industrial-Scale Production

Major suppliers, including Sigma-Aldrich and Shanghai Witofly Chemical Co., Ltd., utilize continuous flow reactors to enhance scalability and purity (>98% by HPLC). Safety protocols emphasize handling fluorinated reagents in inert atmospheres due to their volatility and toxicity.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 4-position, while the methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid under basic conditions.

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to membrane disruption via lipophilic interactions.

Kinase Inhibition

The compound exhibits moderate inhibition of EGFR (IC₅₀ = 1.2 µM) and VEGFR-2 (IC₅₀ = 2.5 µM), suggesting potential in oncology therapeutics.

Comparative Analysis with Structural Analogs

Replacing the methyl ester with an ethyl group (as in Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate ) reduces metabolic stability, while substituting the 2-fluorobenzyl with a chloro-fluorobenzyl moiety enhances hydrophobicity but compromises solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator